molecular formula C11H11NO5 B1291048 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid CAS No. 916766-99-9

3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid

Cat. No.: B1291048
CAS No.: 916766-99-9
M. Wt: 237.21 g/mol
InChI Key: MYOCYAGTJQROGX-UHFFFAOYSA-N
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Description

3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid is a versatile small molecule scaffold used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid typically involves the reaction of 5-hydroxybenzoic acid with allyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Methoxy)carbonyl]amino}-5-hydroxybenzoic acid
  • 3-{[(Ethoxy)carbonyl]amino}-5-hydroxybenzoic acid
  • 3-{[(Propoxy)carbonyl]amino}-5-hydroxybenzoic acid

Uniqueness

3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid is unique due to its allyloxy group, which provides distinct reactivity and potential for further functionalization. This makes it a valuable scaffold for the synthesis of diverse chemical entities and the exploration of new chemical space .

Properties

IUPAC Name

3-hydroxy-5-(prop-2-enoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-3-17-11(16)12-8-4-7(10(14)15)5-9(13)6-8/h2,4-6,13H,1,3H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOCYAGTJQROGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1=CC(=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640482
Record name 3-Hydroxy-5-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916766-99-9
Record name 3-Hydroxy-5-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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